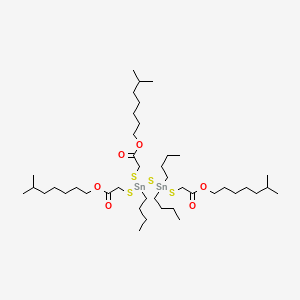
Triisooctyl 2,2',2''-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triisooctyl 2,2’,2’'-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate: is a chemical compound with the molecular formula C42H84O6S4Sn2 and a molecular weight of 1050.79276 . This compound is known for its complex structure, which includes tin and sulfur atoms, making it a unique organotin compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Triisooctyl 2,2’,2’'-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate involves multiple steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states, altering the compound’s properties.
Substitution: The thiol groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of lower oxidation state tin compounds.
Substitution: Formation of new organotin derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds .
Biology: In biological research, it is studied for its potential as an antifungal and antibacterial agent due to its organotin structure .
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent .
Industry: In the industrial sector, it is used as a stabilizer in the production of polymers and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism by which Triisooctyl 2,2’,2’'-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate exerts its effects involves the interaction of its organotin moiety with biological molecules. The tin atoms can form coordination complexes with proteins and enzymes, disrupting their normal function . This interaction can lead to the inhibition of microbial growth and the modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Triisooctyl thioglycolate
- Tributyltin acetate
- Triisooctyl 2,2’,2’'-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate
Comparison: Triisooctyl 2,2’,2’'-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate stands out due to its unique combination of tin and sulfur atoms, which imparts distinct chemical and biological properties . Compared to other organotin compounds, it offers enhanced stability and reactivity, making it a valuable reagent in various applications .
Eigenschaften
CAS-Nummer |
33703-04-7 |
|---|---|
Molekularformel |
C42H84O6S4Sn2 |
Molekulargewicht |
1050.8 g/mol |
IUPAC-Name |
6-methylheptyl 2-[dibutyl-[butyl-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]stannyl]sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/3C10H20O2S.3C4H9.S.2Sn/c3*1-9(2)6-4-3-5-7-12-10(11)8-13;3*1-3-4-2;;;/h3*9,13H,3-8H2,1-2H3;3*1,3-4H2,2H3;;;/q;;;;;;;+1;+2/p-3 |
InChI-Schlüssel |
MFGVJFJEUACCAW-UHFFFAOYSA-K |
Kanonische SMILES |
CCCC[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)S[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



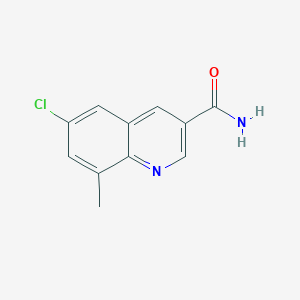
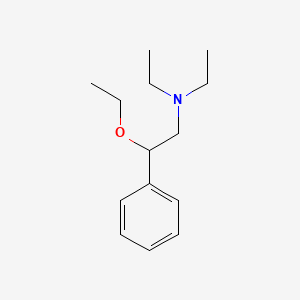
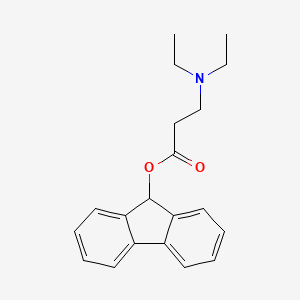
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
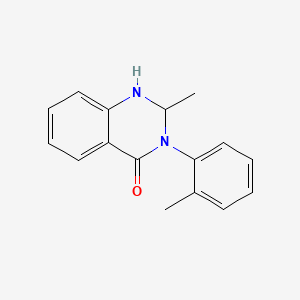
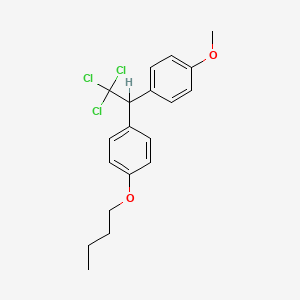
![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
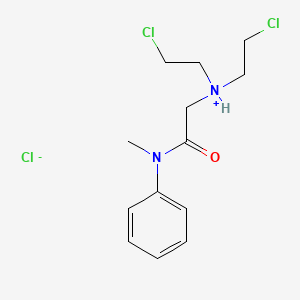
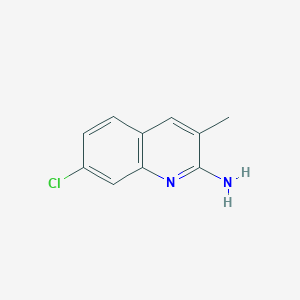
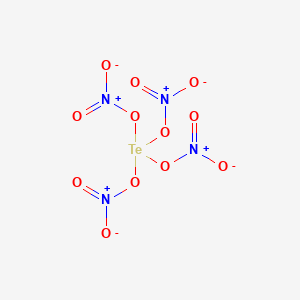
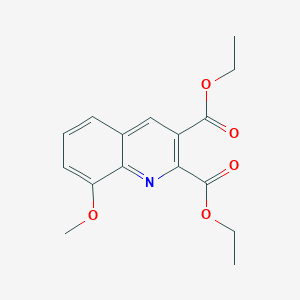
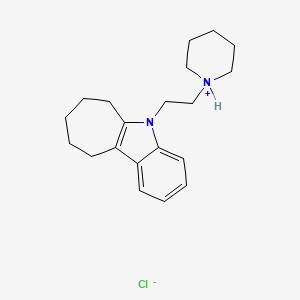
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
